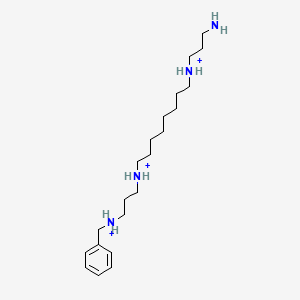
N1-(3-Aminopropyl)-N8-(3-(benzylammonio)propyl)octane-1,8-diaminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-Aminopropyl)-N8-(3-(benzylammonio)propyl)octane-1,8-diaminium is a polyamine compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its long aliphatic chain and multiple amine groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Aminopropyl)-N8-(3-(benzylammonio)propyl)octane-1,8-diaminium typically involves the reaction of octane-1,8-diamine with 3-aminopropylamine and benzylamine under controlled conditions. The reaction is often facilitated by the use of coupling agents such as EDC·HCl and HOBt, which promote the formation of amide bonds . The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) and requires the presence of a base such as DIPEA to neutralize the acidic by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N1-(3-Aminopropyl)-N8-(3-(benzylammonio)propyl)octane-1,8-diaminium undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted polyamines.
科学的研究の応用
N1-(3-Aminopropyl)-N8-(3-(benzylammonio)propyl)octane-1,8-diaminium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polyamine derivatives.
Medicine: Research has explored its potential as an adjuvant in cancer therapy and its role in modulating cellular processes.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of N1-(3-Aminopropyl)-N8-(3-(benzylammonio)propyl)octane-1,8-diaminium involves its interaction with cellular membranes and proteins. The compound’s polyamine structure allows it to bind to negatively charged cellular components, disrupting membrane integrity and inhibiting cellular functions . Additionally, it can enhance the uptake of antibiotics by increasing membrane permeability .
類似化合物との比較
Similar Compounds
- N1-(3-Aminopropyl)-N8-(3-(2-(7-fluoro-1H-indol-3-yl)acetamido)propyl)octane-1,8-diaminium
- N1-(3-Aminopropyl)-N8-(3-(2-(1H-indol-3-yl)-2-oxoacetamido)propyl)octane-1,8-diaminium
Uniqueness
N1-(3-Aminopropyl)-N8-(3-(benzylammonio)propyl)octane-1,8-diaminium is unique due to its benzylammonio group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with cellular membranes and proteins, making it a potent antimicrobial agent and antibiotic enhancer .
特性
分子式 |
C21H43N4+3 |
|---|---|
分子量 |
351.6 g/mol |
IUPAC名 |
3-aminopropyl-[8-[3-(benzylazaniumyl)propylazaniumyl]octyl]azanium |
InChI |
InChI=1S/C21H40N4/c22-14-10-17-23-15-8-3-1-2-4-9-16-24-18-11-19-25-20-21-12-6-5-7-13-21/h5-7,12-13,23-25H,1-4,8-11,14-20,22H2/p+3 |
InChIキー |
DIIANAKFMHNUAK-UHFFFAOYSA-Q |
正規SMILES |
C1=CC=C(C=C1)C[NH2+]CCC[NH2+]CCCCCCCC[NH2+]CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
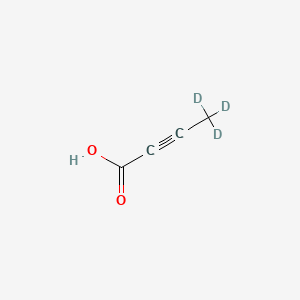
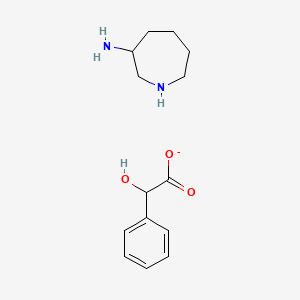
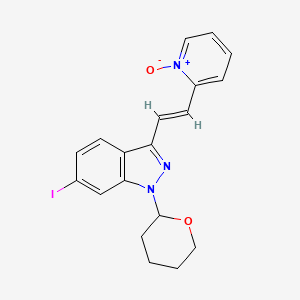
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)

![2,3-Dihydro-N-(2-methylphenyl)-2-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1H-indole-1-carboxamide](/img/structure/B13853316.png)
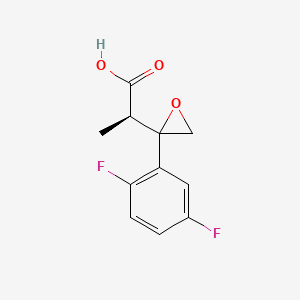
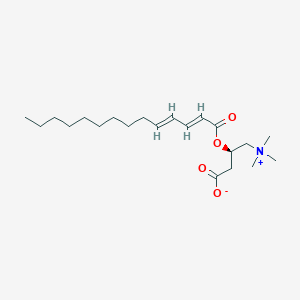
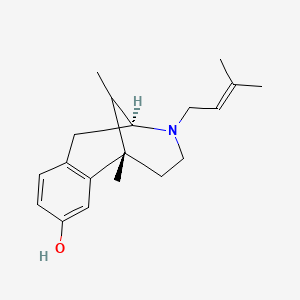
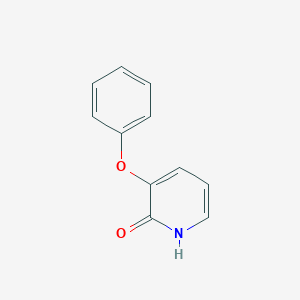
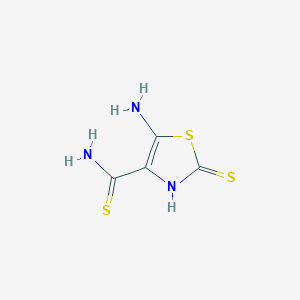
![3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)](/img/structure/B13853346.png)
